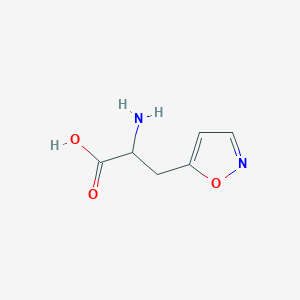
(4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol is a chemical compound that belongs to the class of benzothiopyrans This compound is characterized by the presence of a bromine atom at the 6th position and a hydroxyl group at the 4th position on the benzothiopyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol typically involves the bromination of a suitable precursor followed by cyclization and reduction steps. One common method includes the bromination of 3,4-dihydro-2H-1-benzothiopyran using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 6th position. The resulting intermediate is then subjected to cyclization using a base such as sodium hydroxide or potassium carbonate to form the benzothiopyran ring. Finally, the hydroxyl group is introduced at the 4th position through a reduction reaction using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom at the 6th position can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium methoxide (NaOCH3), sodium thiolate (NaSMe)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of 3,4-dihydro-2H-1-benzothiopyran-4-ol
Substitution: Formation of substituted benzothiopyrans with various functional groups
Applications De Recherche Scientifique
(4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4S)-6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-ol
- (4S)-6-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-ol
- (4S)-6-iodo-3,4-dihydro-2H-1-benzothiopyran-4-ol
Uniqueness
(4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol is unique due to the presence of the bromine atom at the 6th position, which imparts specific chemical and biological properties. The bromine atom can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the presence of the hydroxyl group at the 4th position enhances its potential biological activities, making it a valuable compound for medicinal chemistry research.
Propriétés
Formule moléculaire |
C9H9BrOS |
|---|---|
Poids moléculaire |
245.14 g/mol |
Nom IUPAC |
(4S)-6-bromo-3,4-dihydro-2H-thiochromen-4-ol |
InChI |
InChI=1S/C9H9BrOS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,11H,3-4H2/t8-/m0/s1 |
Clé InChI |
WDULHIWNGMZAQT-QMMMGPOBSA-N |
SMILES isomérique |
C1CSC2=C([C@H]1O)C=C(C=C2)Br |
SMILES canonique |
C1CSC2=C(C1O)C=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13151922.png)
![3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B13151930.png)





![Dimethyl [1,1'-bianthracene]-2,2'-dicarboxylate](/img/structure/B13151958.png)





